2-Undecyl-1,3-dithiolane
Description
Contextualization within 1,3-Dithiolane (B1216140) Heterocycle Research
The 1,3-dithiolane ring system is a well-established and versatile functional group in modern organic synthesis. thegoodscentscompany.com Historically, 1,3-dithiolanes, along with their six-membered ring counterparts, 1,3-dithianes, gained prominence as protecting groups for carbonyl compounds (aldehydes and ketones). asianpubs.orgwikipedia.orgepo.org This protection is achieved through the reaction of a carbonyl compound with 1,2-ethanedithiol (B43112), a transformation that is stable under a variety of reaction conditions but can be reversed when needed. asianpubs.orgwikipedia.org
Beyond their role in protection chemistry, 1,3-dithiolanes are recognized as important structural scaffolds in medicinal chemistry. chemicalbook.com The heterocycle has been incorporated into a diverse array of therapeutic agents designed to treat conditions ranging from infectious and inflammatory diseases to neurodegenerative disorders. chemicalbook.com This has led to the rehabilitation of the 1,3-dithiolane scaffold as a privileged structure in drug design. chemicalbook.com Consequently, research efforts continue to focus on developing novel and efficient catalytic methods for their synthesis. epo.org However, compared to 1,3-dithianes, 1,3-dithiolanes can present challenges, particularly in reactions involving metalation at the C2 position, which can lead to ring fragmentation. asianpubs.orgwikipedia.org
Significance of the Undecyl Moiety in Dithiolane Compound Design
The attachment of an undecyl group at the 2-position of the 1,3-dithiolane ring is a critical design feature that profoundly influences the molecule's physical and chemical properties. The undecyl group is a long, saturated hydrocarbon chain (C₁₁H₂₃) that imparts significant lipophilicity (fat-solubility) to the compound. This characteristic is a key consideration in several areas of chemical design.
In materials science, long alkyl chains are known to influence properties such as solubility in non-polar polymers and viscosity. Aryl thioacetals with long alkyl chains have been investigated as potential stabilizers in polymeric materials. sigmaaldrich.com In the context of medicinal and cosmetic chemistry, lipophilicity is a crucial determinant of a molecule's ability to interact with and permeate biological membranes. A patent for cosmetic applications describes dithiolane compounds with various hydrocarbon groups, including undecyl, for the photoprotection of skin, citing their antioxidant properties. nih.gov The long alkyl chain in such compounds can enhance their affinity for the lipid-rich environment of the skin.
Broader Research Trajectories and Interdisciplinary Relevance
The research trajectory of 1,3-dithiolane derivatives extends into numerous interdisciplinary fields. Their structural versatility makes them valuable building blocks for creating complex molecules with specific functions. In materials science, dithiolane-containing compounds have been explored for applications as additives in lubricants and fuels and in the development of materials for optical data storage. nih.gov
The intersection of dithiolane chemistry with biology and medicine is particularly significant. The 1,3-dithiolane ring is a component of various biologically active compounds, and its derivatives are continually being evaluated for new therapeutic roles. chemicalbook.comsigmaaldrich.com Furthermore, certain 2-substituted 1,3-dithiolanes have been identified as flavor and aroma compounds, indicating their relevance in food chemistry. chemsrc.com The presence of 2-undecyl-1,3-dithiolane in lists of compounds related to food analysis suggests its potential role as a flavor component, likely contributing to specific savory or vegetable notes. wikipedia.org
Data Tables
Table 1: Physicochemical Properties of 1,3-Dithiolane (Parent Compound) This table presents experimental data for the unsubstituted 1,3-dithiolane ring system.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆S₂ | sigmaaldrich.com |
| Molar Mass | 106.21 g/mol | nih.gov |
| Appearance | Colorless liquid | nih.gov |
| Boiling Point | 183 °C | chemicalbook.com |
| Density | 1.235 g/mL at 25 °C | chemicalbook.com |
| Refractive Index | n20/D 1.599 | |
| CAS Number | 4829-04-3 | nih.gov |
Table 2: Compound Identifiers for this compound This table provides basic identification information for the title compound. Detailed experimental physicochemical data are not readily available in the cited literature.
| Identifier | Value | Source(s) |
| Compound Name | This compound | |
| Molecular Formula | C₁₄H₂₈S₂ | |
| Molar Mass | 260.51 g/mol | |
| CAS Number | 103383-70-6 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
103383-70-6 |
|---|---|
Molecular Formula |
C14H28S2 |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
2-undecyl-1,3-dithiolane |
InChI |
InChI=1S/C14H28S2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h14H,2-13H2,1H3 |
InChI Key |
MTJIKFNTOLCKBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1SCCS1 |
Origin of Product |
United States |
Advanced Chemical Reactivity and Transformation Pathways of 2 Undecyl 1,3 Dithiolane
Ring Opening and Cleavage Reactions of the 1,3-Dithiolane (B1216140) System
The 1,3-dithiolane ring, while stable, can undergo specific reactions that lead to its opening or complete cleavage. These transformations are crucial for both synthetic modifications and for the deprotection of the original carbonyl group.
The fragmentation of 2-substituted-1,3-dithiolanes under basic conditions represents a significant, though less common, transformation pathway. This reaction proceeds through the deprotonation at the C2 position, followed by a ring-opening fragmentation to yield a dithiocarboxylate anion.
Recent studies have explored the base-mediated fragmentation of 2-aryl-1,3-dithiolanes, providing a method to generate dithiocarboxylates which can then be trapped by various electrophiles. nih.govnih.gov For instance, the use of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) in cyclopentyl methyl ether (CPME) at elevated temperatures can efficiently induce the fragmentation of 2-aryl-1,3-dithiolanes within minutes. nih.govnih.gov The resulting dithiocarboxylate anion is a versatile intermediate for the synthesis of a wide array of dithioesters upon reaction with alkyl halides or diaryliodonium salts. nih.govitu.edu.tr
While direct studies on 2-undecyl-1,3-dithiolane are not prevalent in the provided literature, the principles established for 2-aryl derivatives can be extrapolated. The undecyl group, being an electron-donating alkyl group, might influence the acidity of the C2 proton compared to an aryl substituent.
The thermodynamics of ring-opening polymerizations are often governed by the concept of a ceiling temperature (Tc), the temperature at which the Gibbs free energy of polymerization is zero. researchgate.net Above this temperature, depolymerization is favored. While not directly analogous to base-mediated fragmentation, these studies highlight the inherent strain in the five-membered dithiolane ring, which contributes to the driving force for ring-opening reactions. researchgate.netresearchgate.net The fragmentation of this compound would similarly be driven by the relief of ring strain and the formation of a stable dithiocarboxylate anion.
Table 1: Conditions for Base-Mediated Fragmentation of 2-Aryl-1,3-Dithiolanes
| Base | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |
| LiHMDS | CPME | 100 | 5 min | Dithiocarboxylate | High | nih.govnih.gov |
| NaH | DMF/HMPA | 130-150 | 2 h | Methyl dithioester (after MeI quench) | ~52 (average) | nih.gov |
Oxidative cleavage is a common strategy for the deprotection of 1,3-dithiolanes, regenerating the parent carbonyl compound. fiveable.me The mechanism generally involves an initial oxidation of one or both sulfur atoms, which activates the C2 carbon towards nucleophilic attack by water. fiveable.me
A variety of oxidizing agents can effect this transformation. arkat-usa.orgresearchgate.net One proposed mechanism involves the use of singlet molecular oxygen, generated in situ, which leads to the oxidative cleavage of C-S bonds under mild conditions. tandfonline.comfigshare.comresearchgate.net Another approach employs reagents that facilitate a single electron transfer (SET) process, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), which can lead to the formation of a radical cation intermediate that subsequently fragments. researchgate.net The photodeprotection using a sensitizer (B1316253) also proceeds via an electron transfer mechanism, where the resulting dithiolane radical cation undergoes C-S bond cleavage. researchgate.net
The regeneration of the parent carbonyl compound from this compound is a critical step in its use as a protective group. asianpubs.org A vast array of methods has been developed for this purpose, broadly categorized into oxidative, metal-assisted, and acid-catalyzed procedures. asianpubs.orgthieme-connect.de
Oxidative methods are widely employed and utilize reagents such as o-iodoxybenzoic acid (IBX) in water, hydrogen peroxide activated by an iodine catalyst, or poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) (PBBS). arkat-usa.orgorganic-chemistry.org These methods are often chemoselective and can be performed under neutral or mild conditions. arkat-usa.orgorganic-chemistry.org
Metal-based reagents, particularly those involving mercury(II), have historically been used but are now often avoided due to their toxicity. asianpubs.orgresearchgate.net Milder alternatives include the use of copper(II) or bismuth(III) salts. thieme-connect.deresearchgate.net
A particularly mild and efficient protocol involves the use of trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide (NaI) in acetonitrile. chemrxiv.org This metal-free system is effective for a variety of dithiolane derivatives. chemrxiv.org The proposed mechanism involves the in situ formation of iodotrimethylsilane (B154268) (TMSI), which activates a sulfur atom, initiating the cleavage process. chemrxiv.org
Table 2: Selected Reagents for the Deprotection of 1,3-Dithiolanes
| Reagent System | Conditions | Yield (%) | Reference |
| o-Iodoxybenzoic acid (IBX) / β-cyclodextrin | Water, Room Temp. | Excellent | organic-chemistry.org |
| 30% H₂O₂ / I₂ (cat.) / SDS | Water | High | organic-chemistry.org |
| Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) | Solvent-free, Room Temp. | Excellent | arkat-usa.org |
| TMSCl / NaI | Acetonitrile, Room Temp. | High to Excellent | chemrxiv.org |
| Mercury(II) nitrate (B79036) trihydrate | Solid-state | Excellent | researchgate.net |
Base-Mediated Fragmentation to Dithiocarboxylates
Transformations Involving Sulfur Atoms within the 1,3-Dithiolane Ring
The sulfur atoms in the 1,3-dithiolane ring are nucleophilic and can be readily oxidized to higher oxidation states, which modulates the reactivity of the entire molecule.
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organosulfur chemistry. sci-hub.sejchemrev.comresearchgate.net In the context of this compound, the sulfur atoms can be selectively oxidized.
The controlled oxidation to the monosulfoxide can be achieved using one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). orientjchem.org Microbial oxidation has also been shown to produce 1,3-dithiolane-1-oxides with high enantiomeric excess. chemicalbook.com The formation of the sulfoxide (B87167) introduces a chiral center at the sulfur atom, and diastereoselective oxidations are possible. chemicalbook.com
Further oxidation to the corresponding disulfone can be accomplished using an excess of a strong oxidizing agent, such as hydrogen peroxide, often in the presence of a catalyst like sodium tungstate (B81510). sci-hub.seorientjchem.org The oxidation to sulfoxides and sulfones significantly alters the electronic properties of the dithiolane ring, making the C2 proton more acidic and influencing subsequent reactions. chemrxiv.org
Table 3: Oxidation Products of Sulfides
| Starting Material | Oxidizing Agent | Product | Reference |
| Sulfide | 1 eq. H₂O₂ | Sulfoxide | sci-hub.se |
| Sulfide | Excess H₂O₂ / Na₂WO₄ | Sulfone | sci-hub.semdpi.com |
| 2-Phenyl-1,3-dithiolane | t-BuOOH / Cp₂TiCl₂ | 2-Phenyl-1,3-dithiolane-1-oxide | chemicalbook.com |
Deprotonation and Organometallic Reactivity at the C2 Position
The hydrogen atom at the C2 position of a 2-substituted-1,3-dithiolane is rendered acidic by the adjacent sulfur atoms, which can stabilize the resulting negative charge. This "umpolung" or reversal of polarity, transforms the normally electrophilic carbonyl carbon equivalent into a potent nucleophile. organic-chemistry.orgddugu.ac.in
Formation of 2-Lithio-1,3-dithiolanes
The deprotonation of 2-substituted-1,3-dithiolanes is typically achieved using a strong organolithium base, such as n-butyllithium (n-BuLi). ddugu.ac.inresearchgate.net The reaction is generally performed in an inert, anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 to -20 °C) to generate the corresponding 2-lithio-1,3-dithiolane derivative. researchgate.net For this compound, this process would yield 2-lithio-2-undecyl-1,3-dithiolane.
The stability of the resulting carbanion is a key feature. Unlike their six-membered 1,3-dithiane (B146892) counterparts which readily form stable lithiated species, 2-lithio-1,3-dithiolanes have been reported to be less stable and can undergo fragmentation. organic-chemistry.orgutk.edu However, under carefully controlled low-temperature conditions, the 2-lithio-1,3-dithiolane intermediate can be formed and utilized in subsequent reactions. utk.edu The acidity of the C2 proton is influenced by the polarizability of sulfur and the C-S bond length. organic-chemistry.org
Table 1: Conditions for the Formation of 2-Lithio-1,3-dithiolanes
| Parameter | Condition | Rationale |
|---|---|---|
| Reagent | n-Butyllithium (n-BuLi) | Strong base capable of deprotonating the weakly acidic C2-H. ddugu.ac.inresearchgate.net |
| Solvent | Tetrahydrofuran (THF) | Anhydrous, aprotic solvent that solubilizes the reagents and is stable at low temperatures. researchgate.net |
| Temperature | -78 to -20 °C | Minimizes side reactions and fragmentation of the dithiolane ring. researchgate.netutk.edu |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents reaction of the highly reactive organolithium species with oxygen or moisture. researchgate.net |
Subsequent Reactions and Synthetic Utility of Dithiolane Carbanions (e.g., Cycloreversion)
The 2-lithio-2-undecyl-1,3-dithiolane carbanion is a powerful nucleophile and can react with a wide array of electrophiles. This reactivity is the cornerstone of its synthetic utility, allowing for the formation of new carbon-carbon bonds at the former carbonyl carbon position. Common electrophiles include alkyl halides, epoxides, and carbonyl compounds. uwindsor.cascribd.com
However, a significant competing reaction pathway for carbanions of 1,3-dithiolanes is anionic cycloreversion. organic-chemistry.orgacs.org Upon deprotonation at the C2 position, the five-membered ring can fragment, particularly at elevated temperatures or with certain substitution patterns. utk.eduacs.org This process typically yields ethylene (B1197577) gas and a dithiocarboxylate anion. organic-chemistry.orgacs.org
This fragmentation can be synthetically useful. For instance, treatment of 2-aryl-1,3-dithiolanes with lithium diisopropylamide (LDA) or other strong bases can induce fragmentation to generate dithiocarboxylate anions, which can then be trapped by electrophiles like alkyl halides to form dithioesters. acs.org This process represents a formal (3+2) cycloreversion. researchgate.net While much of the research has focused on 2-aryl derivatives, similar reactivity could be anticipated for long-chain alkyl derivatives like this compound under specific conditions.
Recent studies have shown that careful selection of the base and reaction conditions can control the outcome. For example, using LiHMDS in cyclopentyl methyl ether (CPME) at 100 °C for a short duration selectively fragments 2-aryl-1,3-dithiolanes to the corresponding dithiocarboxylates. acs.org The propensity for cycloreversion is a key difference in the reactivity of 1,3-dithiolanes compared to the more stable 1,3-dithianes. organic-chemistry.org
Dithiolane Ring Expansion and Contraction Reactions
Beyond reactions centered at the C2-carbanion, the 1,3-dithiolane ring itself can undergo structural reorganization through ring expansion and contraction, providing pathways to other sulfur-containing heterocyclic systems.
Ring Expansion: 1,3-dithiolanes can be induced to undergo ring expansion to form six-membered 1,4-dithiins. This transformation can be achieved using various reagents that act as mild Lewis acid oxidants or electrophiles. thieme-connect.comoup.com For example, treating 1,3-dithiolanes with tellurium tetrachloride (TeCl₄) in dichloromethane (B109758) at room temperature results in a smooth ring expansion. oup.comoup.com The reaction is believed to proceed through an intermediate that facilitates a 1,2-migration of one of the sulfur atoms. oup.com
Other reagents reported to effect this one-carbon ring enlargement include tert-butyl hypochlorite, which provides a rapid and high-yielding method for synthesizing dihydro-1,4-dithiins. thieme-connect.com The reaction is generally applicable to a variety of 2-substituted dithiolanes. thieme-connect.com
Table 2: Reagents for Ring Expansion of 1,3-Dithiolanes to 1,4-Dithiins
| Reagent | Solvent | Temperature | Yield Range | Reference |
|---|---|---|---|---|
| Tellurium Tetrachloride (TeCl₄) | Dichloromethane | Room Temp. | 49-99% | oup.com |
Ring Contraction: While less common for the 1,3-dithiolane system itself, ring contraction reactions are known in related sulfur heterocycles. For instance, substituted 1,3-dithianes (the six-membered ring analogues) can undergo ring contraction to form 1,3-dithiolane derivatives under specific conditions. rsc.org 1,3-Dithian-5-ols, for example, react stereospecifically with phosphorus oxychloride in pyridine (B92270) to yield 4-chloromethyl-1,3-dithiolans. rsc.org Although direct ring contraction of a simple 2-alkyl-1,3-dithiolane is not a widely documented pathway, the principles of sulfur-participation in neighboring group reactions suggest that such transformations could be conceived under appropriate synthetic design.
Applications in Advanced Organic Synthesis and Materials Science
Role as Masked Carbonyl Equivalents in Umpolung Chemistry
The concept of "umpolung," or polarity inversion, is a powerful strategy in organic synthesis that allows for the formation of carbon-carbon bonds that are not accessible through conventional synthetic routes. rjstonline.com In this context, 2-undecyl-1,3-dithiolane serves as a masked equivalent of an undecyl-substituted acyl anion, a synthon that is otherwise difficult to generate directly. dnmfaizpur.orgwikipedia.org
Normally, the carbonyl carbon of an aldehyde is electrophilic. However, by converting the aldehyde into a 1,3-dithiolane (B1216140), the polarity of this carbon atom is effectively reversed. rjstonline.comwikipedia.org The protons on the carbon atom between the two sulfur atoms in the dithiolane ring become acidic and can be removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. wikipedia.orgprinceton.edu This lithiated dithiane can then react with various electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds, to form new carbon-carbon bonds. wikipedia.org Subsequent hydrolysis of the dithiolane moiety regenerates the carbonyl group, yielding a ketone. dnmfaizpur.org This two-step process effectively achieves the "umpolung" of the original aldehyde's reactivity. dnmfaizpur.orgwikipedia.org
Table 1: Umpolung Reactivity of this compound
| Step | Description | Reactant(s) | Product |
|---|---|---|---|
| 1. Thioacetal Formation | Protection of undecanal (B90771) to form this compound. | Undecanal, 1,2-ethanedithiol (B43112), acid catalyst | This compound |
| 2. Deprotonation (Umpolung) | Generation of a nucleophilic acyl anion equivalent. | This compound, n-butyllithium | 2-Lithio-2-undecyl-1,3-dithiolane |
| 3. Alkylation | Reaction with an electrophile to form a new C-C bond. | 2-Lithio-2-undecyl-1,3-dithiolane, Electrophile (e.g., R-X) | 2-Alkyl-2-undecyl-1,3-dithiolane |
Precursors for the Synthesis of Diverse Heterocyclic Compounds
The 1,3-dithiolane ring system is not only a protective group but also a versatile precursor for the synthesis of a wide array of other heterocyclic compounds. The reactivity of the dithiolane moiety allows for various transformations, leading to the formation of more complex molecular architectures. For instance, derivatives of 1,3-dithiolane can be used to synthesize thiophenes and other sulfur-containing heterocycles, which are important structural motifs in many biologically active molecules and functional materials. researchgate.net
The synthesis of these heterocycles often involves the manipulation of the carbon-sulfur bonds within the dithiolane ring. For example, reductive desulfurization can lead to the formation of alkanes, while oxidative cleavage can yield carbonyl compounds. More complex transformations can involve ring-expansion or ring-rearrangement reactions to afford larger heterocyclic systems. The undecyl substituent provides a lipophilic chain that can be exploited to tune the physical properties, such as solubility and self-assembly behavior, of the resulting heterocyclic compounds.
Utilization in Olefination Reactions for Carbon-Carbon Bond Formation
Olefination reactions, which form carbon-carbon double bonds, are fundamental transformations in organic synthesis. tcichemicals.comalevelchemistry.co.uk While the Wittig reaction and its variants are the most common methods, sulfur-based olefination reactions, such as the Julia-Lythgoe and Julia-Kocienski olefinations, provide valuable alternatives, particularly for the synthesis of stereodefined alkenes. tcichemicals.com
The 1,3-dithiolane moiety can be a precursor in certain olefination strategies. For example, after the initial umpolung and alkylation steps, the resulting substituted dithiolane can undergo further transformations to generate an alkene. This approach expands the toolkit for C-C bond formation and the synthesis of complex olefins. nih.govvanderbilt.edu
Integration into Supramolecular Assemblies and Nanomaterials
Dithiolane-Functionalized Ligands for Metal Nanoparticles
The strong affinity of the sulfur atoms in the dithiolane ring for gold and other noble metals allows for the formation of stable, self-assembled monolayers on nanoparticle surfaces. rsc.orgnih.gov These organic layers serve several purposes: they prevent the aggregation of the nanoparticles, enhance their solubility in various solvents, and provide a platform for introducing specific functionalities. acs.org
The undecyl chain in this compound contributes to the van der Waals interactions between the ligands on adjacent nanoparticles, which can drive the formation of ordered nanoparticle arrays. researchgate.net The stability of dithiolane-based ligands on gold nanoparticles has been shown to be superior to that of monodentate thiol ligands, especially in challenging environments. nih.govacs.org
Table 2: Comparison of Ligand Anchoring Groups for Gold Nanoparticles
| Anchoring Group | Coordination | Stability against Salt | Stability against DTT | Reference |
|---|---|---|---|---|
| Monothiol | Monodentate | Lower | Lower | nih.gov |
| Dithiolane | Bidentate | Higher | Higher | nih.gov |
| Flexible Dithiol | Bidentate | Moderate | Moderate | acs.org |
| Constrained Dithiol | Bidentate | High | High | acs.org |
DTT: Dithiothreitol
Function as a Privileged Chemical Scaffold in Molecular Design
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of new therapeutic agents. researchgate.netscielo.br The 1,3-dithiolane ring has recently been recognized as such a scaffold in drug design. unimore.itmdpi.comnih.gov Its incorporation into various molecules has led to compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. mdpi.com
The this compound structure combines the privileged 1,3-dithiolane core with a long alkyl chain. This lipophilic tail can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, for example, by enhancing its membrane permeability or its interaction with hydrophobic binding pockets in target proteins. The versatility of the dithiolane ring allows for the introduction of various functional groups, enabling the systematic exploration of structure-activity relationships in drug discovery programs. mdpi.com
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| n-Butyllithium |
| Alkyl undecyl ketone |
Spectroscopic and Computational Characterization of 2 Undecyl 1,3 Dithiolane and Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the unambiguous identification and structural elucidation of 2-undecyl-1,3-dithiolane. Each technique offers unique insights into the molecule's atomic composition and arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The key diagnostic signal is the triplet corresponding to the C2 proton of the dithiolane ring, which typically appears around δ 4.5-5.5 ppm. The protons of the ethylene (B1197577) bridge in the dithiolane ring (C4 and C5) usually present as a multiplet around δ 3.2-3.4 ppm. utk.edu The long undecyl chain exhibits characteristic signals: a triplet for the terminal methyl group (CH₃) around δ 0.88 ppm, a broad multiplet for the internal methylene (B1212753) groups (CH₂) between δ 1.2-1.6 ppm, and a multiplet for the methylene group adjacent to the dithiolane ring (α-CH₂) around δ 1.6-1.8 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by showing signals for each unique carbon atom. For this compound, the C2 carbon is typically observed in the range of δ 50-60 ppm. researchgate.net The carbons of the dithiolane ring (C4 and C5) resonate around δ 38-40 ppm. The undecyl chain carbons show a series of signals in the aliphatic region (δ 14-35 ppm), with the terminal methyl carbon appearing at approximately δ 14 ppm.
2D NMR Spectroscopy: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to confirm the structural assignment. rsc.orgrsc.org
HSQC correlates directly bonded carbon and proton atoms, confirming, for instance, the attachment of the C2 proton to the C2 carbon. rsc.org
HMBC reveals long-range (2-3 bond) couplings between protons and carbons. rsc.orgrsc.org This is crucial for verifying the connectivity between the undecyl chain and the dithiolane ring, for example, by observing a correlation between the α-CH₂ protons of the undecyl chain and the C2 carbon of the ring. rsc.org
Conformational analysis of the 1,3-dithiolane (B1216140) ring, often studied through variable temperature NMR and NOESY experiments, indicates that the five-membered ring is not planar and typically adopts an envelope or twist conformation to minimize steric strain. pacific.edupacific.edu
Table 1: Typical NMR Spectroscopic Data for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| H-2 (Dithiolane) | ~4.6 (t) | - |
| C-2 (Dithiolane) | - | ~55 |
| H-4, H-5 (Dithiolane) | ~3.3 (m) | - |
| C-4, C-5 (Dithiolane) | - | ~39 |
| α-CH₂ (Undecyl) | ~1.7 (m) | ~34 |
| (CH₂)₉ (Undecyl) | ~1.3 (br m) | ~22-32 |
| CH₃ (Undecyl) | ~0.9 (t) | ~14 |
Note: Chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. t = triplet, m = multiplet, br m = broad multiplet.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₁₄H₂₈S₂), the nominal molecular weight is 260 g/mol .
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. researchgate.net By measuring the mass to several decimal places, it can distinguish between compounds with the same nominal mass but different elemental compositions. thermofisher.com This technique is essential for confirming the identity of the synthesized compound.
Fragmentation Analysis: The electron impact (EI) mass spectrum of 2-substituted-1,3-dithiolanes exhibits characteristic fragmentation pathways. utk.edu Common fragmentation includes the loss of an ethylene molecule (C₂H₄, 28 Da) from the dithiolane ring. nih.gov Other significant fragmentation patterns involve the cleavage of the C-S bonds and the sequential loss of alkyl fragments from the undecyl side chain. utk.eduacs.org The analysis of these fragments helps to piece together the molecular structure.
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 260 | [M]⁺ | Molecular Ion |
| 231 | [M - C₂H₅]⁺ | Loss of ethyl radical from undecyl chain |
| 157 | [M - C₇H₁₅]⁺ | Cleavage of the undecyl chain |
| 133 | [C₇H₁₃S₂]⁺ | Cleavage at the α-carbon of the undecyl chain |
| 105 | [C₃H₅S₂]⁺ | Dithiolane ring fragment |
Note: Fragmentation is complex and these represent only a few plausible pathways.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of specific frequencies of IR radiation that correspond to bond vibrations. msu.edu For this compound, the IR spectrum is characterized by the absence of a strong carbonyl (C=O) absorption (typically around 1715 cm⁻¹) and the presence of C-H and C-S bond stretches.
The primary absorptions include:
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of the sp³ C-H bonds in the undecyl chain and the dithiolane ring. libretexts.orglibretexts.org
CH₂ Bending: Absorptions around 1465 cm⁻¹ correspond to the scissoring vibration of the methylene groups. vscht.cz
C-S Stretching: The C-S stretching vibrations are typically weak and appear in the fingerprint region, usually between 600-800 cm⁻¹. libretexts.org
Table 3: Characteristic Infrared Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2850 - 2960 | Stretch | C-H (sp³) |
| 1465 | Bend (Scissoring) | -CH₂- |
| 1375 | Bend (Symmetrical) | -CH₃ |
| 600 - 800 | Stretch | C-S |
Stereochemical Elucidation Methodologies
While this compound itself is achiral, derivatives with substituents on the dithiolane ring can be chiral. The following methods are standard for determining the stereochemistry of such chiral dithiolane derivatives.
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and solid-state conformation. mdpi.com For derivatives of 1,3-dithiolane, this technique provides precise data on bond lengths, bond angles, and torsional angles. pacific.edubeilstein-journals.org
Studies on similar 2-substituted-1,3-dithiolanes have revealed that the five-membered dithiolane ring is non-planar, commonly adopting either an envelope or a half-chair (twist) conformation. pacific.edupacific.edu This puckering minimizes the torsional strain within the ring. X-ray analysis allows for the direct visualization of the spatial arrangement of substituents, which is crucial for assigning the absolute stereochemistry (R/S configuration) in chiral derivatives. mdpi.com
Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are essential for analyzing chiral molecules in solution. CD measures the differential absorption of left- and right-circularly polarized light by a chiral chromophore. The disulfide (S-S) bond in a dithiolane ring is a chromophore that can become chiroptically active if the ring is in a chiral environment.
Studies on chiral 1,3-dithiolans have shown that they typically exhibit CD spectra with two maxima of opposite signs around 245 nm and 270 nm. rsc.org The sign and intensity of these Cotton effects are related to the stereochemistry of the molecule. rsc.org By comparing the experimental CD spectrum to those of known compounds or to spectra predicted by computational methods, the absolute configuration of a chiral dithiolane can often be determined. mdpi.comrsc.org
Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating the properties of molecules at an atomic level, offering insights that can be difficult or impossible to obtain through experimental means alone. nih.gov For a molecule like this compound, with its combination of a heterocyclic ring and a long, flexible alkyl chain, computational methods are invaluable for understanding its structure, reactivity, and behavior. These approaches range from quantum mechanical calculations that describe the electronic distribution to molecular mechanics simulations that explore conformational dynamics. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov DFT methods calculate the total energy of a system based on its electron density, rather than the complex many-electron wavefunction, which simplifies the calculations significantly. mdpi.com
For this compound, DFT calculations can elucidate its fundamental electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net For instance, studies on related 1,3-dithiolane derivatives have shown that the introduction of electron-withdrawing or electron-donating substituents can systematically alter these frontier orbital energies and, consequently, the molecule's electronic behavior. researchgate.net
DFT is also used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the sulfur atoms due to their lone pairs of electrons, and a slightly positive potential on the C2-hydrogen, which is known to be acidic in dithianes and dithiolanes. This information is crucial for predicting how the molecule will interact with other reagents.
Reactivity descriptors, such as global hardness, softness, and electronegativity, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions.
Below is an interactive table representing typical data that would be obtained from a DFT calculation on this compound, based on common findings for similar organosulfur compounds.
| Calculated Property | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |
| LUMO Energy | 1.2 eV | Indicates the energy of the lowest energy empty orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Correlates with chemical reactivity and stability; a large gap suggests high stability. researchgate.net |
| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| C2-H Natural Charge | +0.25 e | Quantifies the partial positive charge on the C2 proton, indicating its acidity. |
Note: The values in this table are illustrative and represent typical ranges for similar molecules. Actual values would require specific DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).
Molecular Modeling for Conformational Landscape Exploration
The presence of a long, flexible undecyl chain attached to the 1,3-dithiolane ring means that this compound can exist in a vast number of different three-dimensional arrangements, or conformations. lumenlearning.com Exploring this complex potential energy surface to identify stable, low-energy conformers is essential for understanding the molecule's physical properties and how it interacts with its environment. lumenlearning.comaip.org
Molecular modeling, particularly using molecular mechanics (MM) force fields or through molecular dynamics (MD) simulations, is the primary method for this exploration. nih.govresearchgate.net MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's flexibility. researchgate.netacs.org This technique is especially powerful for sampling the conformational space of long alkyl chains, identifying preferred dihedral angles and the probability of gauche versus anti conformations along the carbon backbone. aip.orgacs.org
For this compound, computational studies would focus on two main areas of flexibility:
The 1,3-Dithiolane Ring: The five-membered dithiolane ring is not planar and exists in various puckered conformations, such as the envelope and twist forms. The energy barrier between these forms is typically low, making the ring quite flexible. The bulky undecyl group at the C2 position will influence the preferred pucker of the ring.
The Undecyl Side Chain: The eleven-carbon chain has numerous rotatable single bonds, leading to a multitude of possible conformers, from a fully extended (all-anti) state to various folded structures. aip.org The interactions between the chain and the dithiolane ring, as well as potential intramolecular interactions along the chain, will determine the most populated conformational states.
The following table illustrates the types of conformational data that can be extracted from molecular modeling studies.
| Parameter | Description | Example Finding |
| Dithiolane Ring Pucker | Describes the 3D shape of the five-membered ring. | The ring may favor a twist conformation to minimize steric strain with the undecyl group. |
| C-S-C-S Dihedral Angle | Torsional angle within the dithiolane ring. | A value around 30-50° would be typical for a puckered 1,3-dithiolane. |
| C-C-C-C Dihedral Angles | Torsional angles along the undecyl chain. | A mix of gauche (~60°) and anti (~180°) conformers, with a tendency towards the extended anti-conformation to minimize steric hindrance. aip.org |
| Radius of Gyration (Rg) | A measure of the overall size and compactness of the molecule. | Lower Rg values indicate more folded, compact structures; higher values indicate extended structures. |
Computational Studies for Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, known as reaction mechanisms. researchgate.net By mapping the potential energy surface that connects reactants to products, researchers can identify transition states, intermediates, and the associated energy barriers. sci-hub.se This provides a deep understanding of reaction feasibility, rates, and selectivity. DFT calculations are frequently employed for this purpose. researchgate.netresearchgate.net
For this compound, a key aspect of its reactivity involves the C2 position. The hydrogen atom at this position is acidic and can be removed by a strong base, like butyllithium, to form a 2-lithio-1,3-dithiolane. This carbanion is a potent nucleophile and an acyl anion equivalent, a foundational concept in the Corey-Seebach reaction. organic-chemistry.org However, 2-lithio-1,3-dithiolanes are known to be less stable than their six-membered 1,3-dithiane (B146892) counterparts and can undergo fragmentation. acs.org
Computational studies can elucidate the mechanisms of such reactions:
Deprotonation and Stability: DFT calculations can model the deprotonation step, confirm the structure of the resulting carbanion, and investigate its stability. The calculations can explore the pathway for the fragmentation of the 2-lithio-1,3-dithiolane, a reaction that competes with its desired nucleophilic attack. acs.org A recent study on base-mediated fragmentation of 2-aryl-1,3-dithiolanes used DFT to map out the reaction pathway, showing the generation of a dithiocarboxylate anion. acs.org
Nucleophilic Addition: The reaction of the this compound anion with an electrophile (e.g., an alkyl halide or a carbonyl compound) can be modeled to determine the transition state structure and the activation energy for the C-C bond formation. sci-hub.se A computational study on the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane confirmed a two-electron pathway involving a dithiyl anion acting as the nucleophile. sci-hub.se
Cyclization Reactions: In cases where the alkyl chain contains an unsaturated group, computational studies can explore the possibility of intramolecular reactions. DFT calculations were crucial in confirming the stepwise mechanism of a cationic 6-endo-trig cyclization of 2-alkenyl-1,3-dithiolanes, where the dithiolane itself acts as a latent initiator. researchgate.net
The table below summarizes how computational methods can be applied to study a hypothetical reaction mechanism for this compound.
| Reaction Step | Computational Method | Information Gained |
| Deprotonation by Base | DFT with solvent model | Geometry of the C2 carbanion; energy of deprotonation. |
| Anion Fragmentation | DFT Transition State Search | Activation energy barrier for ring fragmentation; structure of the transition state. acs.org |
| Nucleophilic Attack | DFT Transition State Search | Activation energy for C-C bond formation with an electrophile; elucidation of the preferred stereochemical outcome. sci-hub.se |
| Product Formation | DFT Geometry Optimization | Relative energies of reactants, intermediates, transition states, and products to create a full reaction energy profile. researchgate.net |
Future Directions and Emerging Research Avenues for 2 Undecyl 1,3 Dithiolane
Development of Novel and Sustainable Synthetic Pathways
The traditional synthesis of 2-undecyl-1,3-dithiolane typically involves the condensation of dodecanal (B139956) with 1,2-ethanedithiol (B43112), often employing acid catalysts. organic-chemistry.orgnih.gov While effective, future research is increasingly focused on developing more sustainable and efficient synthetic methodologies.
Key Research Thrusts:
Green Catalysis: A significant push is being made toward the use of environmentally benign and recyclable catalysts. researchgate.net Research into solid acid catalysts, such as tungstate (B81510) sulfuric acid, has shown promise for the synthesis of 1,3-dithiolane (B1216140) derivatives under solvent-free conditions, offering high yields and simple work-up procedures. researchgate.netgoogle.com Future investigations could optimize these catalysts for long-chain aldehydes like dodecanal, aiming for improved reaction kinetics and catalyst longevity. The use of ionic liquids as both solvent and catalyst also presents a promising avenue for green synthesis. organic-chemistry.org
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. The application of flow chemistry to the synthesis of this compound could lead to higher throughput and more consistent product quality.
Enzymatic Synthesis: Biocatalysis represents a frontier in sustainable chemistry. The exploration of enzymes that can catalyze the formation of the dithiolane ring would offer a highly selective and environmentally friendly synthetic route. While not yet established for this specific compound, the broader field of biocatalysis is rapidly expanding. mdpi.com
| Catalyst Type | Potential Advantages for this compound Synthesis |
| Solid Acid Catalysts | Recyclability, solvent-free conditions, high yields. |
| Ionic Liquids | Dual role as solvent and catalyst, potential for high selectivity. |
| Flow Reactors | Enhanced safety, scalability, and process control. |
| Biocatalysts (Enzymes) | High selectivity, mild reaction conditions, environmentally benign. |
Exploration of Enhanced Reactivity and Selectivity in Catalytic Processes
Beyond its synthesis, the this compound moiety itself can participate in and influence catalytic reactions. The presence of the long undecyl chain can introduce unique steric and electronic effects, which are yet to be fully explored.
Emerging Research Areas:
Asymmetric Catalysis: The dithiolane ring can be a scaffold for chiral ligands in asymmetric catalysis. Future work could involve the synthesis of chiral derivatives of this compound and their application in enantioselective reactions. The long alkyl chain might play a role in creating a specific chiral pocket, influencing the stereochemical outcome of a reaction.
Surface-Catalyzed Reactions: The undecyl group makes this molecule a candidate for surface modification. When anchored to a solid support, arrays of this compound could act as a catalytic surface, where the dithiolane units are the active sites. Research in this area would bridge homogeneous and heterogeneous catalysis.
Umpolung Reactivity: 1,3-Dithianes and dithiolanes are well-known for their ability to undergo "umpolung" or polarity inversion of the C2 carbon, turning it into a nucleophilic center. researchgate.net Future research could investigate the umpolung reactivity of this compound, potentially leading to novel carbon-carbon bond-forming reactions for the synthesis of complex molecules.
Integration into Advanced Functional Materials and Nanodevices
The unique combination of a polar, sulfur-containing headgroup (the 1,3-dithiolane ring) and a long, nonpolar alkyl tail (the undecyl group) makes this compound an attractive building block for advanced functional materials and nanodevices.
Prospective Applications:
Self-Assembled Monolayers (SAMs): The thiol-like nature of the dithiolane ring allows for strong anchoring to noble metal surfaces like gold. nih.govrsc.org The undecyl chain would then drive the self-assembly of these molecules into highly ordered monolayers. sigmaaldrich.com These SAMs could be used to precisely control the surface properties of materials, for applications in areas such as biocompatible coatings, sensors, and molecular electronics. The length of the alkyl chain is a critical parameter in the formation of well-ordered SAMs. icntcconference.com
Functionalization of Nanoparticles: Dithiolane derivatives are used to functionalize nanoparticles, such as gold nanoparticles and quantum dots, imparting stability and enabling further chemical modification. google.com The undecyl chain of this compound could be used to create a hydrophobic shell around nanoparticles, allowing for their dispersion in non-polar media or their integration into polymer matrices. This is crucial for the development of nanocomposites with tailored optical, electronic, or mechanical properties. nih.govsusu.ru
Molecular Switches and Data Storage: Some dithiolane-containing compounds have been investigated for their electronic and optical properties, including applications in materials for optical data storage. researchgate.net Future research could explore whether the electronic properties of the this compound moiety can be modulated by external stimuli, potentially leading to its use in molecular switches or other nanodevices.
| Application Area | Role of this compound |
| Self-Assembled Monolayers | Surface modification, control of interfacial properties. |
| Nanoparticle Functionalization | Stabilization, solubility control, and integration into matrices. |
| Molecular Electronics | Potential as a component in molecular switches or data storage. |
Interdisciplinary Research Collaborations to Uncover New Chemical Paradigms
The full potential of this compound is most likely to be realized through collaborations that bridge traditional scientific disciplines. The inherent properties of this molecule make it a compelling subject for interdisciplinary inquiry.
Potential Collaborative Frontiers:
Chemistry and Materials Science: Joint efforts between synthetic chemists and materials scientists are crucial for designing and fabricating the advanced materials and nanodevices described above. europa.eunano.gov This includes the development of scalable synthesis methods and the detailed characterization of the resulting materials.
Chemistry and Biology: While the biological activity of this compound has not been extensively studied, other functionalized dithiolanes have shown promise as bioactive compounds, including as enzyme inhibitors and antiviral agents. nih.gov Collaboration with biochemists and pharmacologists could uncover potential therapeutic applications. The long alkyl chain could influence membrane permeability and interactions with biological targets.
Chemistry and Physics: The study of self-assembled monolayers and the electronic properties of individual molecules on surfaces requires close collaboration with physicists. Techniques such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM) can provide unprecedented insight into the behavior of this compound at the nanoscale.
Q & A
Basic Research Questions
Synthesis and Structural Characterization of 2-Undecyl-1,3-dithiolane Derivatives Q: What are the primary synthetic methods for this compound derivatives, and how are their structures validated? A: Synthesis typically involves cyclization of dithiolate intermediates. For instance, potassium dithiolate salts (formed from carbon disulfide and alkoxides) react with α,ω-dihaloalkanes (e.g., 1,2-dibromoethane) in polar aprotic solvents like DMF . Structural validation employs elemental analysis (C, H, S), IR spectroscopy (C-S stretching at 650–750 cm⁻¹), and ¹H-NMR (characteristic proton splitting patterns for the dithiolane ring) . Mass spectrometry (MS) confirms molecular ion peaks and fragmentation patterns .
Physicochemical Stability and Storage Conditions Q: What factors influence the stability of 1,3-dithiolane derivatives, and how should they be stored? A: Stability is sensitive to oxidation, temperature, and light. Storage at 2–8°C in amber vials under inert gas (N₂/Ar) minimizes decomposition . Avoid prolonged exposure to oxidizing agents or moisture. Solubility in nonpolar solvents (e.g., hexane) suggests stability in hydrophobic matrices, but validate via accelerated degradation studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Mechanistic Insights into 6-endo-trig Cyclization Reactions Q: How does the 6-endo-trig cyclization of 2-alkenyl-1,3-dithiolanes proceed, and what intermediates are involved? A: The reaction proceeds via a stepwise mechanism: (1) nucleophilic attack of the dithiolane sulfur on the alkenyl electrophile, forming a thiiranium ion intermediate; (2) ring expansion through carbocation rearrangement, yielding trans-decalins. Diastereoselectivity arises from steric hindrance in the transition state, favoring equatorial substituents . Computational studies (DFT) can map energy barriers for competing pathways .
Evaluating Antibacterial Activity: Methodological Considerations Q: What protocols are recommended for assessing the antibacterial efficacy of 1,3-dithiolane-based macrocycles? A: Use standardized agar dilution or broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Prepare test compounds in DMSO (≤1% v/v) to avoid solvent toxicity. Minimum inhibitory concentration (MIC) values should be corroborated with time-kill assays and compared to reference antibiotics (e.g., ampicillin). Synergy studies (checkerboard method) assess combinatorial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
